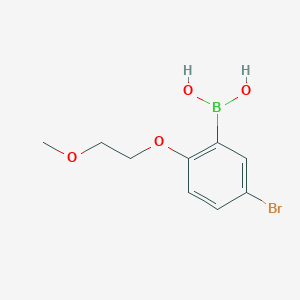

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid

Description

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid (CAS: Not explicitly listed in evidence; referred to as BB-6950 in ) is a boronic acid derivative featuring a bromine substituent at the 5-position and a 2-methoxyethoxy group at the 2-position of the phenyl ring. This compound is of interest in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heterobiaryl frameworks .

Properties

IUPAC Name |

[5-bromo-2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJIYIMLTNUCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219697 | |

| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-65-4 | |

| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-(2-methoxyethoxy)benzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in coupling reactions.

Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

Solvents: Organic solvents such as toluene, tetrahydrofuran, or dimethylformamide are typically used.

Major Products:

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Substituted Phenylboronic Acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is extensively used as a coupling partner in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds. This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide .

Substitution Reactions

- The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile reagent for synthesizing various organic molecules.

Medicinal Chemistry

Drug Development

- Boronic acids, including 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid, have been explored for their potential in drug development. They can enhance the biological activity of compounds through modifications that improve selectivity and pharmacokinetic properties. For instance, the introduction of boronic acid moieties has been shown to modify existing bioactive molecules favorably .

Anticancer Activity

- Research indicates that boronic acids exhibit anticancer properties. The compound may be involved in developing new therapeutic agents targeting cancer cells by leveraging its ability to interact with biological systems .

Materials Science

Organic Electronics

- This compound is also applied in the field of materials science, particularly in the synthesis of organic semiconductors and polymers. Its unique structural features allow it to participate in reactions that yield materials suitable for electronic applications, such as organic light-emitting diodes (OLEDs) .

Advanced Materials

- The ability to form stable and functionalized polymers makes 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid valuable for creating advanced materials with specific properties tailored for industrial applications.

Chemical Biology

Diagnostic Applications

Mechanism of Action

The primary mechanism of action for 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid in coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Halogen placement: Bromine at the 5-position (meta to boronic acid) minimizes steric hindrance in couplings compared to ortho-substituted analogs .

Solubility :

- Ether-containing groups (e.g., 2-methoxyethoxy) improve solubility in polar aprotic solvents (e.g., THF, acetone) relative to methoxy or hydrocarbon-substituted analogs .

- Pinacol esters of brominated phenylboronic acids exhibit superior solubility in chloroform and ketones compared to parent acids .

Reactivity in Suzuki-Miyaura Couplings

Comparative studies highlight substituent-dependent reactivity:

- Catalyst Compatibility : Pd(OAc)₂/TPPTS systems are effective for electron-deficient substrates (e.g., trifluoromethoxy-substituted analogs), whereas electron-rich substrates like 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid may require optimized conditions (e.g., higher temperatures or ligand additives) .

- Yield Trends: 5-Bromo-2-(trifluoromethoxy)phenylboronic acid: >90% yield in couplings with aryl bromides under standard conditions . 5-Bromo-2-methoxyphenylboronic acid: Moderate yields (~84%) due to slower transmetalation kinetics .

Physical and Stability Properties

- Thermal Stability :

- Protodeboronation Resistance :

- Bulky substituents (e.g., 2-methoxyethoxy) reduce protodeboronation rates compared to unsubstituted phenylboronic acids .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and microbiology. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug development.

- Molecular Formula : CHBBrO

- Molecular Weight : 287.04 g/mol

- Structure : The compound features a bromine atom and a boronic acid group, which are critical for its biological activity.

The biological activity of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, impacting various biochemical pathways. This property allows it to interact with enzymes and receptors, modulating their activity.

Anticancer Properties

Research indicates that boronic acids, including 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid, exhibit anticancer properties by inhibiting proteasome activity. This leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

- Case Study : A study demonstrated that similar boronic acid derivatives showed significant growth inhibition in various cancer cell lines, suggesting that 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid may have comparable effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Boronic acids can disrupt bacterial cell wall synthesis and inhibit essential enzymes.

- Research Findings :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus cereus | 30 |

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications in the structure of boronic acids can significantly affect their biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. For example, brominated intermediates can undergo lithiation with n-BuLi at -78°C in THF, followed by quenching with trimethyl borate. Subsequent acidic hydrolysis yields the boronic acid . Optimize yields by controlling moisture levels (<50 ppm H₂O) and using anhydrous solvents. Post-synthesis, purify via column chromatography (hexane/ethyl acetate, 3:1) and confirm purity via HPLC (>95%) .

Q. How does the solubility profile of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid compare to other arylboronic acids, and which solvents are optimal for its handling?

- Methodology : The 2-methoxyethoxy group enhances polarity, increasing solubility in polar aprotic solvents (e.g., acetone, THF) compared to unsubstituted phenylboronic acids. Test solubility via dynamic light scattering (DLS) or gravimetric analysis. For cross-coupling reactions, dissolve in degassed THF or dioxane to prevent boroxine formation . Avoid hydrocarbons (hexane) due to poor solubility .

Q. What are the recommended storage conditions to prevent decomposition of this boronic acid?

- Methodology : Store at 0–6°C under inert gas (Ar/N₂) in amber vials to minimize oxidation and boroxine formation. Monitor stability via periodic ¹H NMR; decomposition (e.g., deboronation) manifests as loss of B–O peaks at δ 7–9 ppm .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The bromine atom acts as an ortho-directing group, favoring coupling at the para position relative to the boronic acid. Confirm regiochemistry via NOESY NMR or X-ray crystallography. For example, coupling with 4-bromotoluene yields biaryl products with >90% para selectivity. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

Q. What strategies mitigate steric hindrance during coupling reactions caused by the 2-methoxyethoxy group?

- Methodology : Employ bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates and reduce steric clashes. Optimize reaction time (12–24 hr) and temperature (90–110°C) in microwave-assisted conditions. Monitor reaction progress via LC-MS to identify byproducts (e.g., homocoupling) .

Q. How can computational modeling predict the reactivity of this boronic acid in novel catalytic systems?

- Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack. Simulate transition states (e.g., B–O bond activation) with Gaussian 16 at the B3LYP/6-31G* level. Compare predicted vs. experimental coupling efficiencies to validate models .

Q. What analytical techniques are most effective for quantifying trace impurities (e.g., boroxines) in this compound?

- Methodology : Use ¹¹B NMR to detect boroxine peaks (δ 28–30 ppm). Complement with MALDI-TOF MS for high-sensitivity impurity profiling. For quantification, employ ion-pair HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water .

Q. How does the electron-donating 2-methoxyethoxy group affect the acidity of the boronic acid moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.